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molecular formula C22H25N5O4 B1243103 4-[1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino]benzoic acid

4-[1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino]benzoic acid

Cat. No. B1243103
M. Wt: 423.5 g/mol
InChI Key: GYDZOLJMHSNADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06156758

Procedure details

A solution of 4-[1-(4-Amino-6,7-dimethoxy-quinazolin-2-yl)-piperidin-4-ylamino]-benzoic acid tert-butyl ester (5) (0.55 g, 1.15 mmol) in HCl (10 mL, 1M in 1,4-dioxane) was capped with a drying tube and stirred at 25° C. for 12 h. The reaction mixture was concentrated to give a pale yellow solid residue (0.52 g, 91.3%); 1H NMR (DMSO) δ 12.08 (br s, 2H), 8.85 (br s, 1H), 8.64 (br s, 1H), 7.73 (s, 1H), 7.67 (d, 2H, J=8.7), 7.48 (s, 1H), 6.65 (d, 2H, J=8.8), 6.47 (br s, 1H), 4.51 (d, 2H, J=13.2), 3.88 (s, 3H), 3.84 (s, 3H), 3.71 (m, 1H), 3.35 (t, 2H, J=12.0), 2.06 (d, 2H, J=10.4), 1.47 (m, 2H); 13C NMR (DMSO) δ 167.8, 161.6, 155.7, 151.7, 151.1, 147.1, 136.2, 131.6, 117.1, 111.6, 105.0, 101.7, 99.1, 56.5, 56.4, 48.1, 43.6, 31.2; HRMS (FAB) m/z 424.2003 (M+H)+ (C22H25N5O4 requires 424.1985); Anal. (C22H25N5O4 ·2HCl) C, H, N.
Name
4-[1-(4-Amino-6,7-dimethoxy-quinazolin-2-yl)-piperidin-4-ylamino]-benzoic acid tert-butyl ester
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
91.3%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:35])[C:7]1[CH:12]=[CH:11][C:10]([NH:13][CH:14]2[CH2:19][CH2:18][N:17]([C:20]3[N:29]=[C:28]([NH2:30])[C:27]4[C:22](=[CH:23][C:24]([O:33][CH3:34])=[C:25]([O:31][CH3:32])[CH:26]=4)[N:21]=3)[CH2:16][CH2:15]2)=[CH:9][CH:8]=1)(C)(C)C>Cl>[NH2:30][C:28]1[C:27]2[C:22](=[CH:23][C:24]([O:33][CH3:34])=[C:25]([O:31][CH3:32])[CH:26]=2)[N:21]=[C:20]([N:17]2[CH2:18][CH2:19][CH:14]([NH:13][C:10]3[CH:11]=[CH:12][C:7]([C:6]([OH:35])=[O:5])=[CH:8][CH:9]=3)[CH2:15][CH2:16]2)[N:29]=1

Inputs

Step One
Name
4-[1-(4-Amino-6,7-dimethoxy-quinazolin-2-yl)-piperidin-4-ylamino]-benzoic acid tert-butyl ester
Quantity
0.55 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)NC1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)N1CCC(CC1)NC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 91.3%
YIELD: CALCULATEDPERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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